D-Mannose-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannose-d is a naturally occurring monosaccharide, which is an epimer of glucose at the C-2 position. It is found in various fruits and plants, and it is also synthesized in the human body from glucose. This compound is known for its role in the synthesis of glycoproteins and its potential health benefits, particularly in the prevention and treatment of urinary tract infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Mannose-d can be synthesized from D-glucose through chemical methods. One common method involves the use of ammonium molybdate as a catalyst, which yields this compound after a reaction time of approximately 150 minutes at 98°C, pH 2.0, and a 55% glucose concentration .
Industrial Production Methods: Industrial production of this compound primarily involves plant extraction, chemical synthesis, and biological production using enzymes. Plant extraction methods include acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis. Biological production utilizes enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase .
Chemical Reactions Analysis
Types of Reactions: D-Mannose-d undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water, resulting in the formation of D-mannonic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride, yielding D-mannitol.
Substitution: Substitution reactions can occur with reagents like acetic anhydride, leading to the formation of acetylated derivatives.
Major Products:
Oxidation: D-mannonic acid
Reduction: D-mannitol
Substitution: Acetylated derivatives of this compound
Scientific Research Applications
D-Mannose-d has a wide range of scientific research applications in various fields:
Chemistry:
- Used as a starting material for the synthesis of immunostimulatory agents, anti-tumor agents, and vitamins.
Biology:
- Acts as a prebiotic, promoting the growth of beneficial gut bacteria.
Medicine:
- Commonly used as a dietary supplement for the prevention and treatment of urinary tract infections. It inhibits the adhesion of Escherichia coli to the urothelium, reducing the risk of infection .
Industry:
Mechanism of Action
D-Mannose-d exerts its effects primarily through competitive inhibition. When excreted in urine, this compound saturates the FimH adhesin structures on Escherichia coli, preventing the bacteria from adhering to the urinary tract epithelial cells. This anti-adhesive effect helps in reducing the risk of urinary tract infections .
Comparison with Similar Compounds
- D-Glucose
- D-Fructose
- D-Tagatose
- D-Allulose
Comparison: D-Mannose-d is unique due to its specific role in preventing urinary tract infections by inhibiting bacterial adhesion. Unlike D-glucose and D-fructose, which are primarily used for energy, this compound has specialized applications in medicine and industry. D-Tagatose and D-Allulose, like this compound, are functional sugars with low calories and low sweetness, but they do not share the same anti-adhesive properties against Escherichia coli .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5D |
InChI Key |
GZCGUPFRVQAUEE-KPHNYKJQSA-N |
Isomeric SMILES |
[2H][C@@]([C@@H](C=O)O)([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.